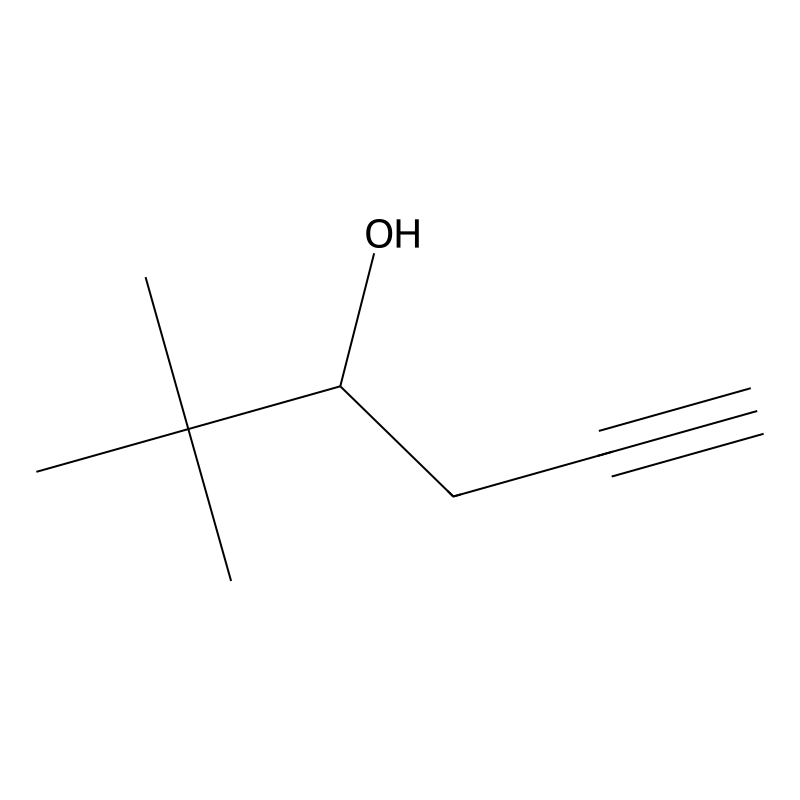

2,2-Dimethylhex-5-yn-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Dimethylhex-5-yn-3-ol is an organic compound with the molecular formula and a molecular weight of 126.2 g/mol. It is characterized by its alkyne functional group and a hydroxyl group, making it a member of the class of alcohols. This compound appears as a clear, colorless to light yellow liquid with a camphor-like odor. Its boiling point is approximately 150-151 °C, and it has a melting point estimated at -39 °C . The compound is soluble in organic solvents such as chloroform and ethyl acetate, but has limited solubility in water (11.6 g/L at 20 °C) .

- Hydroxyl Radical Reaction: The bimolecular rate constant for the reaction with hydroxyl radicals has been studied, indicating its reactivity under oxidative conditions .

- Esterification: It can undergo esterification to form esters when reacted with acetic anhydride .

- Cross-Coupling Reactions: This compound can be used in palladium-mediated hydrostannylation/Stille cross-coupling to synthesize more complex organic molecules .

Research on the biological activity of 2,2-Dimethylhex-5-yn-3-ol is limited but suggests potential applications in various fields. The compound has shown moderate toxicity to aquatic organisms, indicating that it may have environmental impacts . Additionally, its structure suggests potential bioactivity that could be explored further in pharmacological studies.

The synthesis of 2,2-Dimethylhex-5-yn-3-ol can be achieved through several methods:

- Alkyne Formation: Starting from simpler alkynes or alcohols, this compound can be synthesized via alkyne formation reactions.

- Hydroboration-Oxidation: This method involves hydroboration followed by oxidation to introduce the hydroxyl group at the desired position.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the construction of this compound from various precursors .

Interaction studies involving 2,2-Dimethylhex-5-yn-3-ol primarily focus on its reactivity with other chemical species. For example:

- Reactivity with Hydroxyl Radicals: The compound's reaction with hydroxyl radicals provides insights into its stability and degradation pathways in environmental contexts .

- Catalytic Reactions: Studies have investigated its behavior in catalytic reactions involving transition metals, revealing potential pathways for further chemical transformations .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,2-Dimethylhex-5-yn-3-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dimethylhexan-1-ol | C8H18O | Saturated alcohol; lacks alkyne functionality |

| 3-Methylhexan-1-yne | C7H12 | Alkyne without hydroxyl group |

| 4-Methylpentan-2-one | C6H12O | Ketone functional group; different reactivity |

Uniqueness of 2,2-Dimethylhex-5-yn-3-ol

What sets 2,2-Dimethylhex-5-yn-3-ol apart from similar compounds is its unique combination of both alkyne and alcohol functionalities. This dual functionality allows for diverse reactivity patterns not present in saturated alcohols or simple alkynes. Its specific structure also contributes to its distinctive odor profile and potential applications in flavor and fragrance industries.